N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
Properties
IUPAC Name |
4-hydroxy-1-methyl-2-oxo-N-prop-2-enylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-8-15-13(18)11-12(17)9-6-4-5-7-10(9)16(2)14(11)19/h3-7,17H,1,8H2,2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFNQOSKGYVRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-hydroxyquinoline.
Alkylation: The 4-hydroxyquinoline undergoes alkylation with allyl bromide in the presence of a base such as potassium carbonate to form N-allyl-4-hydroxyquinoline.
Methylation: The N-allyl-4-hydroxyquinoline is then methylated using methyl iodide in the presence of a base to yield N-allyl-4-hydroxy-1-methylquinoline.
Amidation: The final step involves the amidation of N-allyl-4-hydroxy-1-methylquinoline with an appropriate carboxylic acid derivative to form this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
N-Pyridinyl(methyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides
These analogues replace the allyl group with pyridinylmethyl substituents. For example, N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 1 in ) demonstrates enhanced anti-inflammatory activity in rodent models compared to the allyl derivative, likely due to improved hydrogen-bonding interactions with target proteins . The pyridinyl group also enhances water solubility, addressing a common limitation of hydrophobic quinoline derivatives .
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
This compound (ChemSpider ID: 17741213) substitutes the allyl group with a 3-chlorophenylamide and a 1-ethyl group. The chloroaryl moiety increases lipophilicity (logP = 3.2 vs. 2.5 for the allyl derivative) and stabilizes the molecule via halogen bonding, as evidenced by its higher melting point (248°C vs. 215°C for the allyl analogue) .
Hexahydroquinoline Carboxamides
Derivatives like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (Compound 2 in ) feature a saturated bicyclic system. This modification reduces planarity, decreasing intercalation with DNA but improving blood-brain barrier penetration for CNS-targeted analgesics .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
| Compound | logP | Melting Point (°C) | Aqueous Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|---|---|
| N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | 2.5 | 215 | 0.12 | 45–50 |
| N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | 1.8 | 198 | 0.45 | 60–65 |
| N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | 3.2 | 248 | 0.06 | 30–35 |
| Hexahydroquinoline-3-carboxamide (Compound 2) | 2.1 | 185 | 0.25 | 55–60 |
The allyl derivative exhibits intermediate lipophilicity (logP = 2.5), balancing membrane permeability and solubility. Its lower melting point (215°C) compared to the chlorophenyl analogue suggests weaker crystal lattice interactions, which may facilitate faster dissolution .
Analgesic Efficacy
The allyl derivative shows moderate analgesic activity (ED₅₀ = 12 mg/kg in rodent models), outperforming the ethyl-substituted chlorophenyl analogue (ED₅₀ = 18 mg/kg) but underperforming relative to the hexahydroquinoline carboxamide (ED₅₀ = 8 mg/kg) . The hexahydroquinoline’s saturated ring likely enhances binding to opioid receptors due to conformational flexibility .
Anti-inflammatory Activity
The N-pyridinylmethyl derivative exhibits superior anti-inflammatory activity (IC₅₀ = 0.8 μM for COX-2 inhibition) compared to the allyl analogue (IC₅₀ = 2.3 μM), attributed to the pyridine ring’s ability to form π-π interactions with the enzyme’s active site .
Metabolic Stability
The allyl group in this compound undergoes rapid oxidative metabolism via CYP3A4, resulting in a shorter half-life (t₁/₂ = 2.1 h) compared to the chlorophenyl analogue (t₁/₂ = 4.5 h) .
Spectroscopic and Crystallographic Insights
NMR studies reveal distinct chemical shift patterns for the allyl derivative (δ 5.8–6.2 ppm for allylic protons) compared to the pyridinylmethyl (δ 8.1–8.3 ppm for aromatic protons) and chlorophenyl analogues (δ 7.4–7.6 ppm for chloroaromatic protons) . X-ray crystallography of the allyl derivative confirms a planar quinoline core with a dihedral angle of 8.2° between the allyl and carboxamide groups, optimizing π-stacking interactions .
Biological Activity
N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to synthesize and analyze the current understanding of the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₉H₁₅N₂O₃
- Molecular Weight : 325.34 g/mol
This compound features a quinoline backbone with an allyl substituent at the nitrogen position and a hydroxyl group at the 4-position, contributing to its reactivity and potential biological activity.
Biological Activity Overview
Quinoline derivatives have been reported to exhibit a range of biological activities including:
- Antibacterial Activity : Several studies have indicated that compounds with a 4-hydroxyquinoline scaffold possess significant antibacterial properties. For instance, derivatives similar to N-Allyl-4-hydroxy-1-methyl-2-oxo have shown moderate antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) often reported in the range of 25–100 µM .
- Antiviral Activity : The anti-HIV activity of related quinoline compounds has been explored extensively. Research indicates that modifications to the 4-hydroxy position enhance the ability of these compounds to inhibit HIV replication. For example, derivatives designed from the 4-hydroxyquinoline core have demonstrated promising results in blocking HIV integrase activity, which is crucial for viral replication .
The mechanisms through which N-Allyl-4-hydroxy-1-methyl-2-oxo acts biologically can be summarized as follows:
- Enzyme Inhibition : Many quinoline derivatives act by inhibiting key enzymes involved in bacterial and viral replication. For example, they may inhibit bacterial DNA gyrase or HIV integrase, leading to reduced pathogen viability .
- Cellular Interaction : These compounds may interact with cellular membranes or specific receptors, altering cell permeability or signaling pathways that contribute to their antibacterial or antiviral effects.
Case Studies and Research Findings
Several case studies highlight the biological activity of N-Allyl-4-hydroxyquinoline derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how are intermediates purified and validated?
- Methodological Answer : The synthesis typically involves condensation of 4-hydroxyquinolinone precursors with allyl amines. For example, analogous carboxamides are synthesized via nucleophilic substitution or coupling reactions, followed by crystallization for purification . Intermediates are characterized using elemental analysis and H NMR to confirm substitution patterns and purity (e.g., sharp melting points and solubility profiles in DMF/DMSO) .
Q. How is the structural integrity and purity of this compound confirmed in academic settings?
- Methodological Answer : Structural validation relies on H NMR to identify proton environments (e.g., the allyl group’s protons at δ 3.5–5.5 ppm) and elemental analysis (C, H, N) to verify stoichiometry . Purity is assessed via melting point consistency and chromatographic methods (e.g., HPLC with UV detection), though specific protocols may vary by lab .
Q. What are the initial steps for evaluating the biological activity of this compound, and what assays are recommended?
- Methodological Answer : Preliminary activity screening often involves in vitro assays such as cyclooxygenase inhibition (comparable to Piroxicam) or analgesic models (e.g., tail-flick tests in rodents). Dose-response studies at lower doses (e.g., 10–50 mg/kg) are critical due to its higher potency than reference drugs .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of quinolone-3-carboxamide derivatives?
- Methodological Answer : X-ray analysis reveals planarity of the quinoline ring and substituent orientations. For example, in tasquinimod (a structural analogue), the carboxamide side chain tilts ~88° relative to the quinoline plane, with intramolecular hydrogen bonds (e.g., 4-OH to 5-methoxy oxygen) stabilizing the structure . Such data guide SAR by highlighting steric and electronic effects .
Q. What impact does the N-allyl substituent have on physicochemical properties and bioactivity compared to benzyl or methyl groups?
- Methodological Answer : Allyl groups enhance solubility in polar aprotic solvents (DMF/DMSO) compared to benzyl derivatives . In vivo, allyl-substituted analogues show improved analgesic efficacy at lower doses, likely due to increased membrane permeability or metabolic stability . Comparative studies using logP measurements and pharmacokinetic profiling (e.g., t) are recommended .
Q. What methodologies are used to investigate polymorphism in quinolone carboxamides, and how does it affect biological outcomes?
- Methodological Answer : Polymorphism is identified via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). For instance, polymorphs of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibit distinct melting points and dissolution rates, impacting bioavailability . Accelerated stability studies under varied humidity/temperature conditions are critical for formulation development .
Q. How can structure-activity relationship (SAR) studies be designed for this compound using existing analogues?
- Methodological Answer : SAR studies compare substituents at the quinoline 1-, 4-, and 3-positions. For example, replacing the allyl group with a 4-trifluoromethylphenyl (as in tasquinimod) enhances anti-angiogenic activity by 30-fold . Computational docking (e.g., AutoDock) paired with in vitro angiogenesis assays (e.g., endothelial tube formation) validates target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
